Bienvenue dans la boutique en ligne BenchChem!

Benzenesulfonimidic acid

TRPV4 inhibition acute lung injury ion channel pharmacology

Select unsubstituted benzenesulfonamide (CAS 98-10-2) for synthetic versatility without immunogenic arylamine interference. Enables TRPV4 inhibitor development (IC₅₀ 0.46-0.71 µM), Glx-I targeting (IC₅₀ 0.39 µM), and copper-catalyzed sulfonamide diversification. Neutral scaffold ideal for SAR studies where substituted sulfonamides impose steric/electronic constraints.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 98-10-2
Cat. No. B165840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonimidic acid
CAS98-10-2
Synonymsenzenesulfonamide
benzenesulfonamide monosodium salt
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=N)(=O)O
InChIInChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
InChIKeyKHBQMWCZKVMBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonimidic Acid (CAS 98-10-2): Foundational Sulfonamide Scaffold for Drug Discovery and Chemical Synthesis


Benzenesulfonimidic acid, commonly referred to as benzenesulfonamide (CAS 98-10-2), is a primary sulfonamide consisting of a benzene ring substituted with an unadorned sulfonamide (-SO₂NH₂) group. This compound is a white to off-white crystalline powder with a molecular formula of C₆H₇NO₂S, a molecular weight of 157.19 g/mol, and a melting point in the range of 149–152 °C (literature value) . The sulfonamide moiety (-SO₂NH₂) is a privileged functional group in medicinal chemistry, enabling critical interactions such as zinc-binding in carbonic anhydrase inhibition, hydrogen bonding with target proteins, and serving as a bioisostere for carboxylic acids or amides . Unlike substituted sulfonamide drugs (e.g., sulfamethoxazole, sulfadiazine) that contain an arylamine (4-amino) group responsible for antimicrobial activity and associated hypersensitivity, unsubstituted benzenesulfonamide lacks this structural alert, rendering it a non-antimicrobial, non-allergenic building block [1]. Its primary utility lies not in direct therapeutic action but as a versatile synthetic intermediate and a core pharmacophore for constructing derivatives with tailored biological activities [1].

Procurement Consideration: Why Substituting Benzenesulfonimidic Acid (98-10-2) with Other Sulfonamides Compromises Research Integrity


Generic substitution of benzenesulfonimidic acid (CAS 98-10-2) with other sulfonamide-class compounds is scientifically unsound due to fundamental differences in immunogenicity, synthetic versatility, and baseline pharmacological activity. Most clinically relevant sulfonamides, such as sulfamethoxazole and sulfadiazine, contain a 4-amino (arylamine) substituent that undergoes metabolic oxidation to reactive hydroxylamine and nitroso intermediates; these metabolites form covalent protein adducts that trigger T-cell-mediated hypersensitivity reactions, making these compounds contraindicated in sensitized populations [1]. In contrast, unsubstituted benzenesulfonamide (98-10-2) lacks this arylamine group entirely and does not generate the nitroso metabolite responsible for immunological cross-reactivity [1]. Furthermore, the absence of any substituents on the sulfonamide nitrogen and benzene ring provides a chemically neutral starting point for derivatization, whereas pre-functionalized sulfonamides (e.g., 4-methylbenzenesulfonamide, 4-chlorobenzenesulfonamide) impose steric and electronic constraints that fundamentally alter downstream structure-activity relationships (SAR) [2]. The baseline antimicrobial activity that defines the sulfa drug class is absent in the unsubstituted parent compound; substituted derivatives exhibit MIC values ranging from 16 to 512 µg/mL depending on the specific substituent, underscoring that activity is entirely substitution-dependent rather than class-intrinsic [2].

Quantitative Differentiation Evidence: Benzenesulfonimidic Acid (98-10-2) Versus Structural Analogs and Class Comparators


TRPV4 Inhibitory Potency: Benzenesulfonamide Derivatives Achieve 2.9- to 4.5-Fold Superior Activity Over Reference Inhibitor RN-9893

Benzenesulfonamide-based derivatives demonstrate substantially enhanced TRPV4 inhibitory potency compared to the established reference inhibitor RN-9893. In a head-to-head in vitro assay, two benzenesulfonamide derivatives, compounds 1b and 1f, exhibited IC₅₀ values of 0.71 ± 0.21 µM and 0.46 ± 0.08 µM, respectively, representing a 2.9-fold and 4.5-fold improvement in potency over RN-9893 (IC₅₀ = 2.07 ± 0.90 µM) [1]. The structural modifications introduced on the benzenesulfonamide core directly account for this potency enhancement, validating the scaffold as a privileged starting point for TRPV4 inhibitor optimization [1].

TRPV4 inhibition acute lung injury ion channel pharmacology structure-activity relationship

Anti-Glioblastoma Activity: Benzenesulfonamide Analog AL106 Demonstrates Reduced Non-Cancerous Cell Toxicity Compared to Cisplatin

In the context of glioblastoma (GBM) therapy, benzenesulfonamide analogs exhibit a favorable cytotoxicity profile relative to the standard chemotherapeutic agent cisplatin. Benzenesulfonamide derivative AL106 demonstrated an IC₅₀ value of 58.6 µM against TrkA-overexpressing GBM cells while producing significantly less toxicity in non-cancerous cells compared to cisplatin [1]. This differential cytotoxicity, documented via trypan blue exclusion assays, suggests that benzenesulfonamide-based TrkA inhibitors may offer a wider therapeutic window than platinum-based agents, which are associated with dose-limiting nephrotoxicity, neurotoxicity, and myelosuppression [1].

glioblastoma TrkA inhibition cancer therapeutics selectivity profiling

Glyoxalase I Inhibition: Benzenesulfonamide Derivative Achieves Sub-Micromolar IC₅₀ (0.39 µM) Against Human Glx-I Enzyme

Among a designed series of 1,4-benzenesulfonamide derivatives evaluated for glyoxalase I (Glx-I) inhibition, compound 26, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid, exhibited potent inhibitory activity with an IC₅₀ value of 0.39 µM against the human Glx-I enzyme [1]. A second derivative, compound 28, (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide, demonstrated an IC₅₀ of 1.36 µM [1]. These values establish benzenesulfonamide-containing compounds as sub-micromolar Glx-I inhibitors, with potency comparable to or exceeding other chemotypes explored for this cancer-relevant target [1].

glyoxalase I anticancer agents enzyme inhibition structure-activity relationship

Immunological Cross-Reactivity Profile: Unsubstituted Benzenesulfonamide Lacks Arylamine-Derived Nitroso Metabolites That Drive T-Cell-Mediated Hypersensitivity

A mechanistic study of arylamine benzenesulfonamide hypersensitivity established that T-cell cross-reactivity with nitroso sulfonamide metabolites provides the molecular basis for why structurally related arylamine benzenesulfonamides are contraindicated in hypersensitive patients [1]. Splenocytes from mice sensitized with nitroso sulfonamide derivatives proliferated and secreted IL-2, IL-4, IL-5, and GM-CSF upon re-stimulation with nitroso derivatives, but not with the parent (unmetabolized) compounds [1]. Critically, the unsubstituted benzenesulfonamide (CAS 98-10-2) lacks the 4-amino (arylamine) group that undergoes metabolic oxidation to the reactive hydroxylamine and nitroso intermediates; consequently, it cannot generate the nitroso metabolite responsible for irreversible protein binding and T-cell activation [1].

drug hypersensitivity immunotoxicology T-cell activation metabolic activation

Synthetic Versatility: Copper/Visible-Light-Mediated S(O)₂–N Coupling Enables Benzenesulfinamide Synthesis in Good Yields Under Redox-Neutral Conditions

A recently developed S(O)₂–N coupling methodology employing dual copper and visible light catalysis enables the synthesis of benzenesulfinamide derivatives from phenylsulfinic acid derivatives and aryl azides under redox-neutral conditions [1]. This transformation is mechanistically distinct from classical nitrogen nucleophilic substitution reactions that rely on aromatic amines as nitrogen sources, which are genotoxic and present handling hazards [1]. The reported methodology produces structurally diverse benzenesulfinamides in good yields, offering a synthetic route that avoids the use of arylsulfonyl chlorides, sodium arylsulfinates requiring pre-oxidation, or thiophenols [1].

photoredox catalysis sulfonamide synthesis S-N bond formation green chemistry

ADMET Profiling: Benzenesulfonamide Analogs Exhibit Favorable Drug-Likeness and Pharmacokinetic Properties for CNS-Targeted Indications

In silico ADMET profiling of six benzenesulfonamide analogs (AL34, AL56, AL106, AL107, AL109, AL110) revealed consistently favorable drug-likeness parameters. All compounds demonstrated zero violations of Lipinski's rule (except AL56 with one acceptable violation), bioavailability scores of 0.55, and consensus Log P values ranging from -0.22 to 2.4, within the optimal range for oral bioavailability [1]. Notably, all evaluated benzenesulfonamide analogs were predicted to be non-permeant to the blood-brain barrier (BBB), a desirable property for peripheral targeting that minimizes CNS off-target effects [1]. In contrast, the comparator sulfamethiazole exhibited high gastrointestinal absorption, whereas the benzenesulfonamide analogs displayed low GI absorption, indicating differentiated pharmacokinetic behavior [1].

ADMET drug-likeness pharmacokinetics blood-brain barrier in silico prediction

Validated Application Scenarios for Benzenesulfonimidic Acid (98-10-2) Based on Quantitative Evidence


Scaffold for TRPV4 Inhibitor Development in Acute Lung Injury and Related Inflammatory Conditions

Research groups investigating TRPV4 as a therapeutic target for acute lung injury, pulmonary edema, or neuropathic pain should prioritize benzenesulfonamide-based scaffolds. Evidence demonstrates that benzenesulfonamide derivatives 1b and 1f achieve 2.9- to 4.5-fold greater TRPV4 inhibitory potency than the reference inhibitor RN-9893, with IC₅₀ values of 0.71 µM and 0.46 µM, respectively [1]. This scaffold-dependent potency enhancement validates benzenesulfonamide as a privileged chemotype for TRPV4 inhibitor optimization. The unsubstituted parent compound (98-10-2) serves as the ideal starting material for SAR exploration, enabling systematic substitution at both the sulfonamide nitrogen and benzene ring positions to further optimize potency, selectivity, and pharmacokinetic properties.

Lead Generation for Glyoxalase I-Targeted Anticancer Therapeutics

Cancer biology programs focused on exploiting the glyoxalase system as a therapeutic vulnerability should utilize benzenesulfonamide as a core pharmacophore. 1,4-Benzenesulfonamide derivatives have demonstrated potent Glx-I inhibition, with compound 26 achieving an IC₅₀ of 0.39 µM and compound 28 achieving an IC₅₀ of 1.36 µM against the human enzyme [2]. The benzenesulfonamide moiety serves as the essential sulfamoyl group required for zinc-binding interactions within the Glx-I active site, and the unsubstituted parent compound (98-10-2) provides the minimal structural unit for constructing focused libraries of Glx-I inhibitors with optimized binding and cellular activity.

Non-Immunogenic Sulfonamide Building Block for Chemical Biology and Assay Development

For applications where sulfonamide-containing probes, linkers, or control compounds must avoid confounding immunological artifacts, unsubstituted benzenesulfonamide (98-10-2) is the preferred choice. Unlike arylamine-containing sulfonamides such as sulfamethoxazole and sulfadiazine, which undergo metabolic activation to nitroso derivatives that irreversibly bind proteins and stimulate T-cell proliferation [3], unsubstituted benzenesulfonamide lacks the 4-amino group required for this bioactivation pathway. This structural distinction provides a mechanistic basis for its non-immunogenic profile, making it suitable for in vitro cellular assays, in vivo studies in models with potential hypersensitivity confounders, and the development of negative control compounds for sulfonamide-related immunological experiments.

Synthetic Intermediate for Photoredox-Catalyzed Sulfonamide Library Construction

Synthetic chemistry laboratories employing modern photoredox catalysis methods can utilize benzenesulfonamide derivatives and related precursors (e.g., phenylsulfinic acid derivatives) to construct structurally diverse sulfonamide libraries under mild, redox-neutral conditions [4]. The copper/visible-light-mediated S(O)₂–N coupling methodology avoids the hazardous aromatic amines, arylsulfonyl chlorides, and oxidative pre-activation steps required by traditional synthetic routes [4]. This approach is particularly valuable for generating compound collections for high-throughput screening, SAR studies, and the synthesis of benzenesulfinamide intermediates that can be further elaborated to pharmacologically active sulfonamides. The unsubstituted benzenesulfonamide core (98-10-2) serves as the foundational building block from which diverse N-substituted and aryl-substituted derivatives can be prepared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenesulfonimidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.